molecular formula C13H12N4O2 B11041074 2-(1,3-benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one CAS No. 86328-34-9

2-(1,3-benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one

Cat. No.: B11041074
CAS No.: 86328-34-9
M. Wt: 256.26 g/mol
InChI Key: ZEBWNRSUZYLWAE-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one is a heterocyclic compound that combines the structural features of benzoxazole and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one typically involves the condensation of 2-aminobenzoxazole with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in cancer research, it may inhibit the activity of kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzimidazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one: Similar in structure but contains a benzimidazole ring instead of a benzoxazole ring.

    2-(1,3-Benzothiazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one: Contains a benzothiazole ring, which includes sulfur instead of oxygen in the heterocyclic ring.

Uniqueness

The uniqueness of 2-(1,3-benzoxazol-2-ylamino)-5,6-dimethylpyrimidin-4(1H)-one lies in its specific combination of benzoxazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

86328-34-9

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H12N4O2/c1-7-8(2)14-12(16-11(7)18)17-13-15-9-5-3-4-6-10(9)19-13/h3-6H,1-2H3,(H2,14,15,16,17,18)

InChI Key

ZEBWNRSUZYLWAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)NC2=NC3=CC=CC=C3O2)C

Origin of Product

United States

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